molecular formula C22H45NO3 B1605037 N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide CAS No. 52794-79-3

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide

Cat. No.: B1605037
CAS No.: 52794-79-3
M. Wt: 371.6 g/mol
InChI Key: XHUUHJFOYQREKL-UHFFFAOYSA-N
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Preparation Methods

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is synthesized through the reaction of isooctadecanoic acid (isostearic acid) with diethanolamine. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The reaction conditions may vary, but it generally requires temperatures around 150-200°C and may involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide has a wide range of scientific research applications, including:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products.

    Biology: It is employed in biological studies as a solubilizing agent for hydrophobic compounds.

    Medicine: It is used in pharmaceutical formulations to improve the bioavailability of drugs.

    Industry: It is widely used in personal care products such as shampoos, conditioners, and lotions due to its emulsifying and foam-stabilizing properties. .

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The hydroxyl groups in its structure enable hydrogen bonding with water molecules, enhancing its solubility and emulsifying properties. It also interacts with lipid membranes, which can affect membrane fluidity and permeability .

Comparison with Similar Compounds

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is unique due to its branched structure and the presence of two hydroxyl groups, which provide enhanced solubilizing and emulsifying properties compared to linear amides. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-16-methylheptadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO3/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(26)23(17-19-24)18-20-25/h21,24-25H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUUHJFOYQREKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068807
Record name Isostearic acid diethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Isooctadecanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

52794-79-3
Record name N,N-Bis(2-hydroxyethyl)isooctadecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052794793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isostearic acid diethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-hydroxyethyl)isooctadecan-1-amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSTEARIC DIETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8I784TV08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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